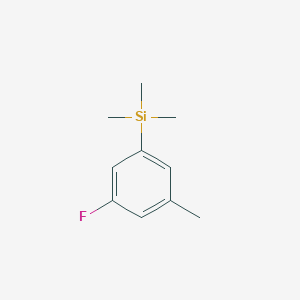

(3-Fluoro-5-methylphenyl)trimethylsilane

Description

(3-Fluoro-5-methylphenyl)trimethylsilane is an organosilicon compound characterized by a trimethylsilyl group (-Si(CH₃)₃) attached to a fluorinated aromatic ring. The aryl substituent contains a fluorine atom at the 3-position and a methyl group at the 5-position. This structure confers unique electronic and steric properties:

- Electronic effects: The fluorine atom introduces electronegativity, polarizing the aromatic ring and influencing reactivity.

- Steric effects: The methyl group at the 5-position and the bulky trimethylsilyl group hinder molecular packing and alter solubility.

- Applications: Such compounds are often used as intermediates in organic synthesis, protecting groups, or precursors for materials science due to their stability and tunable reactivity .

Properties

Molecular Formula |

C10H15FSi |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

(3-fluoro-5-methylphenyl)-trimethylsilane |

InChI |

InChI=1S/C10H15FSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3 |

InChI Key |

IIGKQANXOAIIRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)[Si](C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Fluoro-5-methylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-methylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of (3-fluoro-5-methylphenyl)trimethylsilane may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the phenyl ring.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the trimethylsilyl group replaced by another aryl group .

Scientific Research Applications

(3-Fluoro-5-methylphenyl)trimethylsilane has several applications in scientific research:

Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-fluoro-5-methylphenyl)trimethylsilane exerts its effects depends on the specific reaction it undergoes. In coupling reactions, the compound acts as a nucleophile, where the trimethylsilyl group stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

(Trifluoromethyl)trimethylsilane (CF₃-Si(CH₃)₃)

- Structure : A trifluoromethyl group (-CF₃) directly bonded to silicon.

- Electronic properties : The strong electron-withdrawing nature of -CF₃ increases the electrophilicity of silicon, making the compound more reactive toward nucleophiles compared to aryl-substituted silanes.

- Safety : Classified as flammable (H225) and toxic (H302, H315, H319) .

(4-Fluorophenyl)trimethylsilane

- Structure : A single fluorine substituent at the 4-position of the phenyl ring.

- Electronic effects : The para-fluorine creates a less polarized ring compared to meta-substituted derivatives, reducing steric hindrance and altering reaction pathways.

(3,5-Difluorophenyl)trimethylsilane

- Structure : Fluorine atoms at both 3- and 5-positions.

- Crystal packing : Similar to findings in terpyridine derivatives (), multiple fluorine substituents enhance π-stacking interactions and hydrogen bonding (N...H–C, F...H–C), which could influence solid-state properties .

Physical and Chemical Properties

Reactivity and Stability

- Hydrolysis : (3-Fluoro-5-methylphenyl)trimethylsilane exhibits greater hydrolytic stability than (Trifluoromethyl)trimethylsilane due to the aryl group’s electron-donating methyl substituent, which mitigates silicon’s electrophilicity .

- Crystallization : Fluorine and methyl groups in the aryl ring promote face-to-face π-stacking (as observed in terpyridine derivatives), whereas bulkier silane groups may disrupt such interactions, favoring van der Waals-dominated packing .

Biological Activity

(3-Fluoro-5-methylphenyl)trimethylsilane is a silane compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C10H13FSi

- Molecular Weight : 184.29 g/mol

- IUPAC Name : (3-Fluoro-5-methylphenyl)trimethylsilane

- Canonical SMILES : FC1=CC(=C(C=C1C)C)Si(C)C

The biological activity of (3-Fluoro-5-methylphenyl)trimethylsilane is primarily attributed to its ability to interact with various biomolecules. The trimethylsilane group enhances lipophilicity, which may facilitate cellular membrane penetration. The fluorine atom may influence the compound's electronic properties, potentially enhancing its interaction with targets such as proteins or nucleic acids.

Biological Activities

Research indicates that compounds containing fluorinated phenyl groups, like (3-Fluoro-5-methylphenyl)trimethylsilane, may exhibit several biological activities:

- Anticancer Activity : Fluorinated compounds are known to affect the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some studies suggest that silanes can have antimicrobial effects, possibly through disruption of microbial cell membranes.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of related compounds, providing insights into the potential effects of (3-Fluoro-5-methylphenyl)trimethylsilane.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Activity : A study demonstrated that a related fluorinated silane compound significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways . This suggests that (3-Fluoro-5-methylphenyl)trimethylsilane may possess similar properties due to structural analogies.

- Antimicrobial Effects : Research indicated that silanes exhibit varying degrees of antimicrobial activity. Compounds with fluorinated phenyl groups showed enhanced activity against certain bacterial strains, suggesting a potential application in developing new antimicrobial agents .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that silanes could effectively inhibit specific protein kinases, which are critical in cancer progression. This mechanism highlights the potential therapeutic applications of (3-Fluoro-5-methylphenyl)trimethylsilane in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.